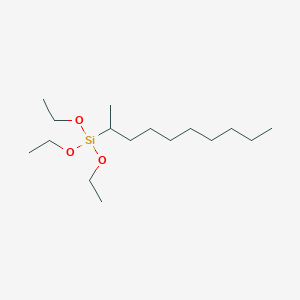
Decan-2-yltriethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decan-2-yltriethoxysilane is an organosilicon compound with the molecular formula C16H36O3Si. It is a silane coupling agent that contains a decyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
準備方法
Decan-2-yltriethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of decan-2-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product .
化学反応の分析
Decan-2-yltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as alcohols or amines, under appropriate conditions.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
科学的研究の応用
Decan-2-yltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials, such as glass and metals.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable coatings.
Industry: It is utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability .
作用機序
The mechanism of action of decan-2-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups can be hydrolyzed to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This process enhances the adhesion and compatibility of the materials .
類似化合物との比較
Decan-2-yltriethoxysilane can be compared with other similar compounds, such as:
2-Decanol: An alcohol with a similar decyl group but lacks the silicon atom, limiting its use as a coupling agent
The uniqueness of this compound lies in its ability to form strong covalent bonds with both organic and inorganic materials, making it highly valuable in various applications.
特性
CAS番号 |
1443326-85-9 |
|---|---|
分子式 |
C16H36O3Si |
分子量 |
304.54 g/mol |
IUPAC名 |
decan-2-yl(triethoxy)silane |
InChI |
InChI=1S/C16H36O3Si/c1-6-10-11-12-13-14-15-16(5)20(17-7-2,18-8-3)19-9-4/h16H,6-15H2,1-5H3 |
InChIキー |
DBDWBMBLVJLCMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


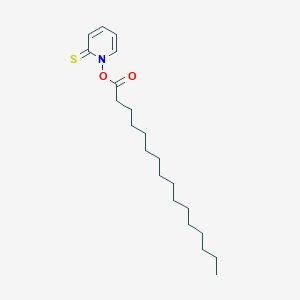

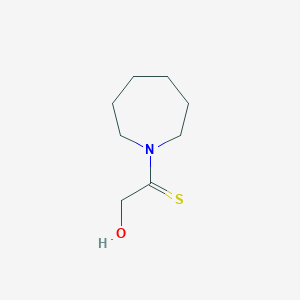
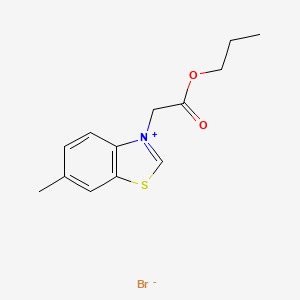
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
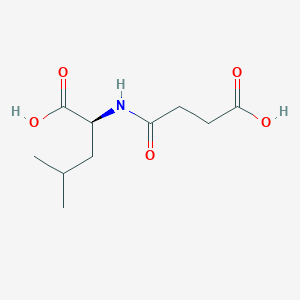
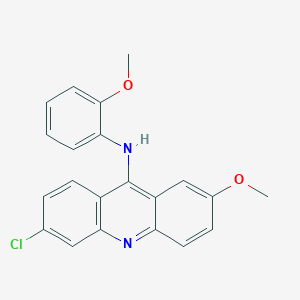
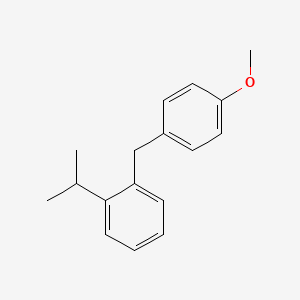
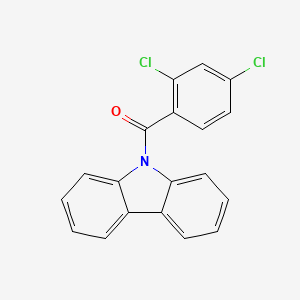
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
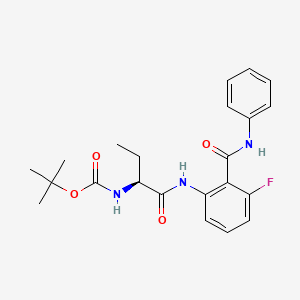
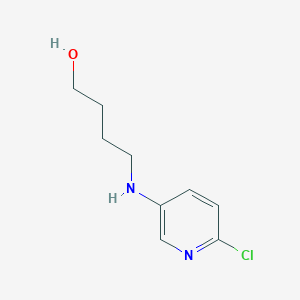
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
